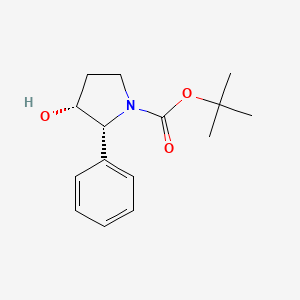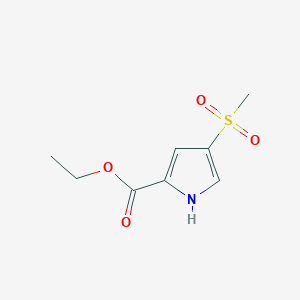
ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 454.3±45.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C . Its pKa is predicted to be 12.68±0.50 .Mecanismo De Acción
The mechanism of action of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to act as a catalyst in certain reactions, due to its ability to form strong bonds with other molecules. It is also thought to be involved in the formation of new compounds, as it can be used to form a variety of different molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate in laboratory experiments include its low cost, its wide range of applications, and its ease of synthesis. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate. These include the development of new synthesis methods, the exploration of new applications in the medical and industrial fields, and the use of this compound in the development of new drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to explore its potential therapeutic uses.
Métodos De Síntesis
The synthesis of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate can be achieved using a variety of methods. One of the most common methods is the reaction of ethyl 4-methanesulfonate with pyrrole-2-carboxylic acid. This reaction produces this compound in a single step. The reaction is typically carried out in an organic solvent such as dichloromethane, at a temperature of 80-90°C. Other methods of synthesis include the reaction of ethyl 4-methanesulfonate with pyrrole-2-carboxaldehyde, and the reaction of ethyl 4-methanesulfonate with pyrrole-2-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is used in a variety of scientific research applications. It is a useful reagent for the synthesis of pharmaceuticals, as it can be used to form a variety of drug molecules. It is also used in the synthesis of specialty chemicals, such as dyes, fragrances, and flavors. This compound is also used in chemical analysis, as it can be used to detect and quantify the presence of certain compounds.
Propiedades
IUPAC Name |
ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLKHYRTGBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


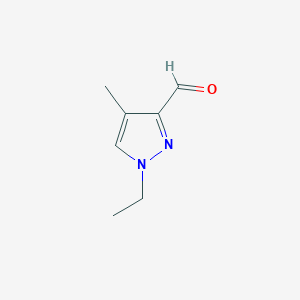

amino}butanoic acid](/img/structure/B6619647.png)

![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
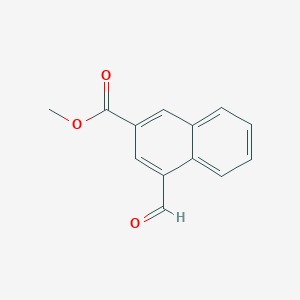

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
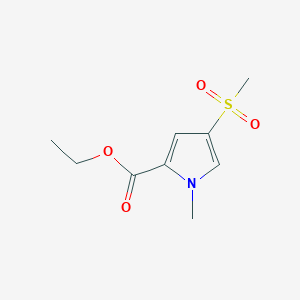
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)

